

spectroscopic analysis of 1,7-Diaminophenazine (UV-Vis, fluorescence)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,7-Diaminophenazine

Cat. No.: B1618628

[Get Quote](#)

Spectroscopic Analysis of 1,7-Diaminophenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,7-Diaminophenazine**, with a focus on UV-Vis absorption and fluorescence spectroscopy. Given the limited availability of specific experimental data for the 1,7-isomer, this document also presents data for the closely related 2,3-Diaminophenazine as a reference and outlines detailed, adaptable experimental protocols. Furthermore, theoretical approaches for predicting spectroscopic properties are discussed.

Introduction to 1,7-Diaminophenazine

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. **1,7-Diaminophenazine**, a member of this family, is characterized by a planar tricyclic aromatic system with amino substitutions. These structural features are expected to give rise to distinct electronic transitions that can be probed by UV-Vis and fluorescence spectroscopy. Understanding these spectroscopic properties is crucial for applications ranging from the development of novel therapeutic agents to the design of advanced fluorescent probes and organic electronic materials.

Spectroscopic Properties

A thorough literature search reveals a significant disparity in the available spectroscopic data between **1,7-Diaminophenazine** and its isomer, 2,3-Diaminophenazine. While extensive experimental data exists for the 2,3-isomer, specific quantitative data for **1,7-Diaminophenazine** is not readily available in published literature.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For phenazine derivatives, the absorption spectra are typically characterized by bands corresponding to $\pi-\pi^*$ and $n-\pi^*$ transitions.

1,7-Diaminophenazine: Specific experimental values for the absorption maxima (λ_{max}) and molar absorptivity (ϵ) of **1,7-Diaminophenazine** are not well-documented in publicly accessible databases. While the PubChem database indicates the existence of a UV-Vis spectrum for **1,7-Diaminophenazine** in SpectraBase, direct access to this data is limited[1].

Reference Data: 2,3-Diaminophenazine: In contrast, the UV-Vis absorption spectrum of 2,3-Diaminophenazine has been well-characterized. In methanol, it exhibits two characteristic absorption peaks at approximately 258 nm and 426 nm[2]. The peak at 258 nm is attributed to a $\pi-\pi^*$ electronic transition of the benzene ring, while the peak at 426 nm is ascribed to an $n-\pi^*$ electronic transition[2]. The protonated form, 2,3-Diaminophenazinium ion (DAPH $^+$), shows a molar absorption coefficient of 21,400 M $^{-1}$ cm $^{-1}$, while the neutral form has a molar absorption coefficient of 17,000 M $^{-1}$ cm $^{-1}$ [3].

Table 1: UV-Vis Absorption Data for Diaminophenazine Isomers

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Reference
1,7-Diaminophenazine	Data not available	Data not available	Data not available	
2,3-Diaminophenazine	Methanol	258, 426	Not specified	[2]
2,3-Diaminophenazine (neutral)	Not specified	Not specified	17,000	[3]
2,3-Diaminophenazine ium ion (DAPH ⁺)	Not specified	Not specified	21,400	[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of a molecule, including its emission characteristics and quantum efficiency.

1,7-Diaminophenazine: Specific experimental data regarding the fluorescence emission maximum (λ_{em}) and fluorescence quantum yield (Φ_{F}) for **1,7-Diaminophenazine** are currently unavailable in the reviewed literature.

Reference Data: Halogenated 2,3-Diaminophenazine Derivatives: Studies on derivatives of diaminophazines have shown that these compounds can be highly fluorescent. For instance, certain 7,8-dihalo-2,3-diaminophenazine derivatives exhibit fluorescence quantum yields of up to 80% in ethanol, highlighting the potential of the diaminophazine core as a fluorophore[4] [5].

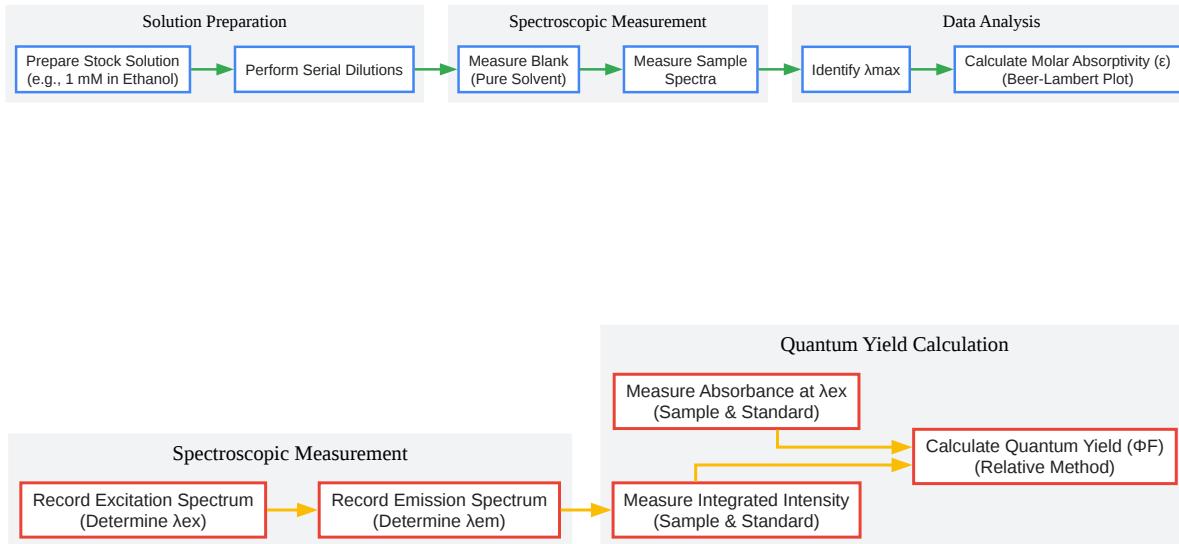
Table 2: Fluorescence Data for Diaminophenazine Derivatives

Compound	Solvent	Emission Maximum (λ_{em}) (nm)	Quantum Yield (ΦF)	Reference
1,7-Diaminophenazine	Data not available	Data not available	Data not available	
7,8-dihalo-2,3-diaminophenazines	Ethanol	Not specified	up to 0.80	[4][5]

Experimental Protocols

In the absence of specific protocols for **1,7-Diaminophenazine**, the following generalized methodologies for the UV-Vis and fluorescence analysis of phenazine derivatives can be adapted.

General Protocol for UV-Vis Spectroscopy


This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a diaminophenazine compound.

Materials:

- **1,7-Diaminophenazine**
- Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO)
- Spectrophotometer (e.g., Shimadzu UV-1800 or similar)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: Prepare a stock solution of **1,7-Diaminophenazine** of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations spanning a suitable range for absorbance measurements (typically absorbance values between 0.1 and 1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range for the scan (e.g., 200-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement:
 - Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar absorptivity, c is the concentration, and l is the path length, calculate the molar absorptivity at each λ_{max} by plotting absorbance versus concentration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,7-Diaminophenazine | C12H10N4 | CID 147195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [spectroscopic analysis of 1,7-Diaminophenazine (UV-Vis, fluorescence)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1618628#spectroscopic-analysis-of-1-7-diaminophenazine-uv-vis-fluorescence>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com